(S)-Viloxazine Hydrochloride is derived from viloxazine, which was originally developed as an antidepressant in the 1970s. It belongs to the class of norepinephrine reuptake inhibitors and has been classified as a non-stimulant medication for managing attention-deficit hyperactivity disorder. Its chemical structure allows it to selectively inhibit the reuptake of norepinephrine, contributing to its therapeutic effects while minimizing stimulant-related side effects .
The synthesis of (S)-Viloxazine Hydrochloride involves several key steps:
(S)-Viloxazine Hydrochloride has a complex molecular structure characterized by its stereochemistry. The compound's IUPAC name is (S)-N-(2-ethoxyphenoxy)-N-ethyl-2-aminoethanol hydrochloride. Its molecular formula is CHClNO, with a molecular weight of approximately 315.83 g/mol.
Key structural features include:
(S)-Viloxazine Hydrochloride participates in various chemical reactions typical for amines and phenols. Notably, it can undergo:
The primary mechanism of action of (S)-Viloxazine Hydrochloride involves the selective inhibition of norepinephrine reuptake at the norepinephrine transporter. This action increases the availability of norepinephrine in the synaptic cleft, enhancing neurotransmission associated with attention and focus.
Pharmacodynamic studies indicate that (S)-Viloxazine has significantly higher affinity for the norepinephrine transporter compared to other neurotransmitter systems, such as serotonin and dopamine transporters. The compound exhibits minimal affinity for various receptors, which contributes to its favorable side effect profile compared to traditional stimulants .
(S)-Viloxazine Hydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
(S)-Viloxazine Hydrochloride is primarily utilized in clinical settings for treating attention-deficit hyperactivity disorder. Its non-stimulant nature makes it suitable for patients who may not tolerate traditional stimulant medications well.
Research continues into additional therapeutic applications, including potential uses in managing depression and anxiety disorders due to its pharmacological profile as a norepinephrine reuptake inhibitor. Ongoing studies aim to elucidate further benefits and mechanisms related to these conditions .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4